3-(Bromomethyl)cyclobutan-1-ol

Description

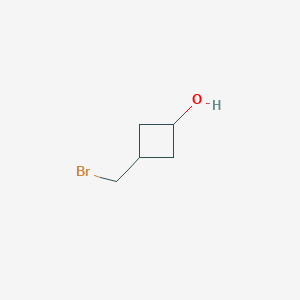

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEYAXQOAZNNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909286-61-8, 2169140-89-8 | |

| Record name | rac-(1s,3s)-3-(bromomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Pathways and Chemical Transformations of 3 Bromomethyl Cyclobutan 1 Ol

Nucleophilic Substitution Chemistry of the Bromomethyl Moiety

The bromomethyl group serves as an excellent electrophilic site for nucleophilic attack. The primary nature of the carbon bearing the bromine atom favors bimolecular nucleophilic substitution (SN2) reactions. This pathway involves a backside attack by a nucleophile, leading to the displacement of the bromide ion.

Investigation of Bromine Displacement by Oxygen-Based Nucleophiles

Oxygen-based nucleophiles readily react with 3-(bromomethyl)cyclobutan-1-ol (B2695253) to form new carbon-oxygen bonds, yielding ethers and esters. These reactions are fundamental in modifying the structure and properties of the cyclobutane (B1203170) scaffold.

Etherification: In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile. However, intermolecular reactions with external alkoxides, such as sodium methoxide (B1231860) or ethoxide, are more common for forming ethers at the bromomethyl position.

Esterification: Carboxylate salts, such as sodium acetate, can act as oxygen nucleophiles to displace the bromide and form the corresponding ester.

| Nucleophile | Reagent Example | Product Class | Illustrative Product Name |

| Hydroxide | Sodium Hydroxide (NaOH) | Diol | (3-(Hydroxymethyl)cyclobutyl)methanol |

| Alkoxide | Sodium Methoxide (NaOMe) | Ether-Alcohol | 3-(Methoxymethyl)cyclobutan-1-ol |

| Carboxylate | Sodium Acetate (NaOAc) | Ester-Alcohol | 3-(Hydroxymethyl)cyclobutyl acetate |

Reactivity with Nitrogen-Based Nucleophiles

Nitrogen-containing compounds are effective nucleophiles for the displacement of the bromide in this compound, providing pathways to amines, azides, and other nitrogenous derivatives. These products are significant in the synthesis of biologically active molecules and ligands.

Amination: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of primary, secondary, or tertiary amines, respectively.

Azide (B81097) Synthesis: The use of sodium azide is a common method to introduce the azido (B1232118) group, which is a versatile functional group that can be subsequently reduced to a primary amine or used in cycloaddition reactions.

| Nucleophile | Reagent Example | Product Class | Illustrative Product Name |

| Ammonia | NH₃ | Primary Amine | (3-Amino-1-hydroxycyclobutyl)methanol |

| Primary Amine | Hexylamine | Secondary Amine | 3-(Hexylaminomethyl)cyclobutan-1-ol |

| Azide Ion | Sodium Azide (NaN₃) | Azide | 3-(Azidomethyl)cyclobutan-1-ol |

Carbon-Based Nucleophilic Attack and Alkylation Studies

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Carbon-based nucleophiles, such as cyanide and organometallic reagents, can react with this compound to extend the carbon skeleton. frontiersin.org

Cyanation: The reaction with sodium or potassium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Alkylation: Organometallic reagents like Grignard reagents or organolithium compounds, as well as enolates, can be used to form new C-C bonds, leading to more complex molecular architectures. frontiersin.org

| Nucleophile | Reagent Example | Product Class | Illustrative Product Name |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile-Alcohol | 3-(Cyanomethyl)cyclobutan-1-ol |

| Enolate | Lithium diisopropylamide (LDA) + Ketone | Alkylated Ketone | 2-Alkyl-2-((3-hydroxycyclobutyl)methyl)ketone |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | Alkylated Hydrocarbon | 3-Ethylcyclobutan-1-ol |

Stereochemical Outcomes of Nucleophilic Substitution Reactions

The stereochemistry of nucleophilic substitution reactions is crucial, especially when chiral centers are involved. For this compound, which can exist as cis and trans diastereomers, the reaction at the primary bromomethyl carbon generally proceeds via an SN2 mechanism. youtube.com This mechanism is characterized by an inversion of configuration at the reaction center. youtube.com However, since the electrophilic carbon is not a stereocenter itself, the reaction does not affect the relative stereochemistry of the substituents on the cyclobutane ring. Therefore, a cis starting material will yield a cis product, and a trans starting material will result in a trans product, assuming no participation from the alcohol group or ring rearrangement. The stereochemical integrity of the cyclobutane core is typically maintained. researchgate.net

Elimination Reactions Leading to Unsaturated Cyclobutane Systems

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes. The most common mechanism for a primary alkyl halide is the E2 (bimolecular elimination) pathway, which requires an anti-periplanar arrangement of a proton and the leaving group. chemistrysteps.com

Regioselectivity and Stereoselectivity in Elimination Processes

Regioselectivity in elimination reactions determines which constitutional isomer of the alkene is preferentially formed. chemistrysteps.comkhanacademy.org For this compound, there are two types of protons that can be abstracted by a base: the protons on the methyl group and the protons on the cyclobutane ring adjacent to the bromomethyl-bearing carbon.

Hofmann vs. Zaitsev Elimination: According to Zaitsev's rule, elimination reactions typically favor the formation of the more substituted, and thus more stable, alkene. chemistrysteps.comlibretexts.org However, when a sterically hindered base (e.g., potassium tert-butoxide) is used, the less sterically hindered proton is preferentially abstracted, leading to the Hofmann product. chemistrysteps.com In the case of this compound, abstraction of a proton from the methyl group would lead to the exocyclic alkene, 3-methylenecyclobutan-1-ol. Abstraction of a ring proton would lead to the endocyclic alkene, 1-methylcyclobut-3-en-1-ol, which is generally less favored due to increased ring strain. The strain of the cyclobutane ring system can significantly influence the feasibility and outcome of elimination reactions, often disfavoring anti-elimination pathways that are common in more flexible systems like cyclohexanes. chemistrysteps.comstackexchange.com

The predominant pathway for this compound using a strong, bulky base is the formation of the exocyclic methylene (B1212753) compound, following the Hofmann rule, as the protons on the methyl group are more sterically accessible. youtube.com

Mechanistic Probes of Cyclobutene (B1205218) Formation

The formation of cyclobutene derivatives from this compound represents a key elimination pathway. The specific product, such as 3-methylenecyclobutanol or cyclobut-2-enylmethanol, would depend on the reaction conditions, which dictate the underlying mechanism (E1, E2, or E1cb). Mechanistic probes are crucial for elucidating the precise pathway.

Kinetic Isotope Effect (KIE): One of the most powerful tools is the use of isotopic labeling, particularly deuterium (B1214612) substitution. By synthesizing a substrate where the hydrogen on the carbon bearing the bromomethyl group (α-carbon) or the hydrogens on the ring carbons (β-carbons) are replaced by deuterium, the primary kinetic isotope effect can be measured. A significant kH/kD value (>2) upon deuterating a β-hydrogen involved in the rate-determining step would strongly support an E2 mechanism, where the C-H bond is broken concurrently with the departure of the bromide leaving group. Conversely, the absence of a primary KIE for β-deuteration but a potential secondary KIE would be more consistent with an E1 mechanism, where the rate-determining step is the formation of a carbocation intermediate.

Stereochemical Analysis: The stereochemistry of the starting material and the resulting product can offer profound mechanistic insights. If this compound is synthesized with specific stereocenters, the stereochemical outcome of the elimination can be analyzed. An E2 reaction requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group. Given the puckered nature of the cyclobutane ring, this conformational requirement can lead to high regioselectivity and stereoselectivity in the product. masterorganicchemistry.com In contrast, an E1 mechanism proceeds through a planar carbocation intermediate, which would lead to a loss of stereochemical information and potentially a mixture of stereoisomeric products.

Computational Modeling: Theoretical calculations can be employed to model the transition states for the various possible elimination pathways. arxiv.org By calculating the activation energies for the E2 transition state versus the energy of the carbocation intermediate in an E1 pathway, a prediction can be made about the most likely mechanism under specific conditions. These models can also predict the geometry of the puckered cyclobutane ring in the transition state, providing further insight into the stereochemical course of the reaction.

| Mechanistic Probe | E1 Pathway Indication | E2 Pathway Indication |

| Primary KIE | No significant kH/kD upon β-deuteration. | Significant kH/kD (>2) upon β-deuteration. |

| Stereochemistry | Loss of stereospecificity; mixture of products from a planar carbocation. | High stereospecificity; product distribution depends on anti-periplanar H/Br availability. |

| Solvent Effects | Rate highly dependent on solvent polarity; favored by polar protic solvents. | Rate less sensitive to solvent polarity; favored by polar aprotic solvents with a strong base. |

| Base Strength | Rate is independent of the concentration and strength of the base. | Rate is directly proportional to the concentration and strength of the base. |

Rearrangement Reactions and Ring Dynamics of the Cyclobutane Core

The significant ring strain inherent in the cyclobutane moiety (approximately 26 kcal/mol) is a primary driving force for a variety of rearrangement reactions. masterorganicchemistry.comnih.gov These transformations often proceed through carbocationic intermediates, leading to more stable structures.

Carbocation-Mediated Rearrangements (e.g., 1,2-Hydride and Alkyl Shifts)

The generation of a carbocation is central to the rearrangement chemistry of this compound. This can be initiated in two primary ways: heterolytic cleavage of the C-Br bond, or protonation of the hydroxyl group followed by the loss of a water molecule. The resulting primary or secondary carbocation is highly unstable and will rapidly rearrange to a more stable form.

A 1,2-hydride shift involves the migration of a hydrogen atom from an adjacent carbon to the carbocationic center. wikipedia.orgyoutube.com For instance, if a carbocation forms on the exocyclic methylene carbon, a hydride shift from the C3 position of the ring would transform the primary carbocation into a more stable tertiary carbocation on the ring.

An 1,2-alkyl shift is another common rearrangement where an entire alkyl group migrates. wikipedia.orgmasterorganicchemistry.com In the context of cyclobutane systems, this is particularly significant as it can facilitate ring expansion. masterorganicchemistry.comchemistrysteps.com Formation of a carbocation adjacent to the strained ring provides a strong thermodynamic driving force for one of the ring's C-C bonds to migrate, thereby expanding the four-membered ring to a less strained five-membered ring. chemistrysteps.com

The propensity for these shifts is dictated by the goal of achieving maximum carbocation stability (tertiary > secondary > primary).

| Initial Carbocation Location | Rearrangement Type | Resulting Intermediate | Driving Force |

| Exocyclic -CH2+ | 1,2-Hydride Shift | Tertiary cyclobutyl cation | Formation of a more stable tertiary carbocation. |

| Ring Carbon (e.g., C1) | 1,2-Alkyl Shift | Tertiary cyclopentyl cation | Relief of ring strain and formation of a more stable carbocation. chemistrysteps.com |

Transannular Rearrangements and Cross-Ring Interactions

Transannular interactions refer to reactions involving non-adjacent atoms within a ring structure. In the puckered conformation of the cyclobutane ring, atoms on opposite sides of the ring (e.g., C1 and C3) are in close spatial proximity. This can facilitate transannular hydride shifts or cyclization reactions that would not be possible in a planar conformation. nih.gov For example, a carbocation at C1 could be stabilized by the transfer of a hydride from C3, a process known as a transannular hydride shift. Such interactions have been observed and leveraged in the functionalization of various cyclobutane derivatives. nih.govacs.org These cross-ring interactions can dictate the regioselectivity of reactions, sometimes overriding expected outcomes based on simple inductive effects.

Ring Expansion and Ring Contraction Phenomena in Cyclobutane Systems

Ring Expansion: This is a dominant reaction pathway for cyclobutane systems that can form a carbocation on a ring carbon or an adjacent exocyclic carbon. wikipedia.org The relief of approximately 20 kcal/mol of ring strain when converting a cyclobutane to a cyclopentane (B165970) system is a powerful thermodynamic driving force. nih.gov For this compound, if the hydroxyl group is protonated and leaves as water, the resulting secondary carbocation at C1 would readily undergo a 1,2-alkyl shift of the C2-C3 or C3-C4 bond, leading to a cyclopentyl cation. This process is a key feature of reactions like the Tiffeneau-Demjanov rearrangement.

Ring Contraction: While less common than expansion, ring contraction can occur under specific circumstances. etsu.edu For a cyclobutyl system, this would lead to a highly strained cyclopropylmethyl derivative. This process typically requires the formation of a carbocation that can be stabilized by the migration of a bond that is external to the ring, leading to the contraction. For example, a carbocation at C1 might rearrange via migration of an exocyclic bond to form a cyclopropylcarbinyl cation. stackexchange.com This cation is known to have unique stability due to the "bent" character of the cyclopropane (B1198618) C-C bonds, which can delocalize the positive charge.

Mechanistic Elucidation of Rearrangement Pathways via Isotopic Labeling and Kinetic Studies

Unambiguously determining the mechanism of these complex rearrangements requires sophisticated experimental techniques.

Isotopic Labeling: This is one of the most definitive methods for tracing the fate of atoms during a chemical reaction. researchgate.net By synthesizing this compound with a specific carbon atom replaced by its heavier isotope, ¹³C, the position of that label in the rearranged product can be determined using ¹³C NMR spectroscopy or mass spectrometry. This provides a clear map of the bond migrations that have occurred. acs.org For example, labeling the exocyclic methylene carbon would allow a clear distinction between a simple hydride shift and a ring expansion followed by further rearrangements. Deuterium labeling can also be used to track hydride shifts. rsc.org

Kinetic Studies: Measuring the rate of reaction under varying conditions (temperature, solvent, concentration) provides data to construct a reaction profile and determine the activation energy. arxiv.org By comparing the rates of rearrangement for structurally similar substrates, the electronic and steric effects on the reaction can be quantified. For instance, comparing the rearrangement rate of this compound with a derivative containing an electron-donating or electron-withdrawing group on the ring can provide evidence for the development of positive charge in the transition state, consistent with a carbocation-mediated mechanism.

Functionalization and Derivatization of the Cyclobutanol (B46151) Hydroxyl Group

The hydroxyl group of this compound is a versatile functional handle for a wide array of chemical transformations. These derivatizations can be used to alter the molecule's physical properties, introduce new functionalities, or convert the hydroxyl into a better leaving group to facilitate further reactions.

Esterification: The alcohol can be readily converted to an ester by reaction with an acyl chloride, anhydride (B1165640), or carboxylic acid (under Fischer esterification conditions). This transformation is often used to install protecting groups or to introduce biologically active carboxylate moieties.

Etherification: Formation of an ether can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(bromomethyl)cyclobutan-1-one. A variety of oxidizing agents can be employed, ranging from harsh reagents like chromic acid to milder, more selective conditions such as those using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Conversion to a Leaving Group: To promote substitution or elimination reactions at the C1 position, the hydroxyl group can be converted into a better leaving group. Common methods include tosylation (reaction with tosyl chloride) or mesylation (reaction with mesyl chloride) to form sulfonate esters, which are excellent leaving groups.

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Acyl Chloride (RCOCl), Pyridine | Ester (-OCOR) |

| Etherification | 1. NaH; 2. Alkyl Halide (R'-X) | Ether (-OR') |

| Oxidation | PCC, CH₂Cl₂ | Ketone (=O) |

| Tosylation | Tosyl Chloride (TsCl), Pyridine | Tosylate (-OTs) |

| Mesylation | Mesyl Chloride (MsCl), Triethylamine | Mesylate (-OMs) |

Oxidation Reactions to Cyclobutanone (B123998) Derivatives

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 3-(bromomethyl)cyclobutanone (B1337481). This transformation is a key step in the synthesis of various substituted cyclobutane derivatives. Mild oxidation conditions are generally preferred to avoid potential side reactions involving the bromomethyl group.

Commonly employed methods for this type of oxidation include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures (typically -78 °C), followed by the addition of a hindered base such as triethylamine. The Swern oxidation is known for its mild conditions and high yields in converting primary and secondary alcohols to aldehydes and ketones, respectively organic-chemistry.orgwikipedia.orgalfa-chemistry.comtcichemicals.comchem-station.com. The reaction is tolerant of a wide range of functional groups, making it suitable for a substrate like this compound.

Dess-Martin Periodinane (DMP) Oxidation : DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing alcohols to carbonyl compounds sigmaaldrich.cnwikipedia.orgwikipedia.orgorganic-chemistry.orgchemistrysteps.com. The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is known for its operational simplicity and the avoidance of toxic chromium-based reagents.

| Oxidation Method | Reagents | Typical Conditions | Key Advantages |

|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to room temperature, CH₂Cl₂ | Mild, avoids heavy metals, high yields |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild, neutral pH, short reaction times |

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities into the molecule.

Esterification: Standard esterification methods can be applied. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a classic approach. However, for more sensitive substrates or to achieve higher yields under milder conditions, coupling-agent-based methods are often preferred.

Steglich Esterification : This method employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org. It is a mild and efficient procedure for forming esters from carboxylic acids and alcohols, even for sterically hindered substrates.

Mitsunobu Reaction : The Mitsunobu reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry at the alcohol carbon organic-chemistry.orgmissouri.edunrochemistry.comwikipedia.orgchemistrysteps.com. This reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).

Etherification: The formation of an ether from the alcohol functionality can be achieved through methods like the Williamson ether synthesis.

Williamson Ether Synthesis : This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction masterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.comlibretexts.org. To synthesize an ether from this compound, the alcohol would first be treated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide) to form the desired ether.

| Transformation | Method | Key Reagents | Key Features |

|---|---|---|---|

| Esterification | Steglich | Carboxylic acid, DCC, DMAP | Mild conditions, good for sterically hindered substrates |

| Mitsunobu | Carboxylic acid, PPh₃, DEAD | Inversion of stereochemistry | |

| Etherification | Williamson | Strong base (e.g., NaH), Alkyl halide | Sₙ2 mechanism, versatile for various ethers |

Halogenation of the Alcohol Functionality

The hydroxyl group can be replaced by another halogen atom, leading to the formation of 1-bromo-3-halocyclobutane derivatives. This transformation can be useful for subsequent nucleophilic substitution or coupling reactions where a different halogen is preferred.

Appel Reaction : The Appel reaction provides a method for converting alcohols into alkyl halides under mild conditions using triphenylphosphine and a carbon tetrahalide wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.orgchem-station.com. For instance, using carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄) will yield the corresponding alkyl chloride or bromide. To introduce a different halogen, such as iodine, carbon tetraiodide (CI₄) or iodine (I₂) can be used. This reaction typically proceeds with inversion of configuration at the alcohol carbon via an Sₙ2 mechanism for primary and secondary alcohols.

| Target Halide | Appel Reaction Reagents | Product |

|---|---|---|

| Chloride | PPh₃, CCl₄ | 3-(Bromomethyl)-1-chlorocyclobutane |

| Iodide | PPh₃, I₂ | 3-(Bromomethyl)-1-iodocyclobutane |

Carbon-Carbon Bond Forming Reactions Involving this compound

The bromomethyl group of this compound is an excellent electrophilic handle for the construction of new carbon-carbon bonds. It is important to note that for many of these reactions, the hydroxyl group may need to be protected (e.g., as a silyl (B83357) ether or ester) to prevent interference.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp³)-Br bond of the bromomethyl group can participate in various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling : This versatile palladium-catalyzed reaction couples an organohalide with an organoboron compound youtube.comtcichemicals.comlibretexts.orgnih.govresearchgate.net. The bromomethyl group can react with various aryl- or vinylboronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond.

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov. While typically used for C(sp²)-halides, modifications have allowed for the coupling of C(sp³)-halides, making it a potential method for introducing alkynyl groups onto the cyclobutane scaffold.

Heck Reaction : The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene organic-chemistry.orgnih.gov. While traditionally used for aryl and vinyl halides, advancements have extended its scope to include alkyl halides, enabling the coupling of the bromomethyl group with various alkenes.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | C(sp³)-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C(sp³)-C(sp) |

| Heck | Alkene | Pd catalyst, Base | C(sp³)-C(sp²) |

Radical-Mediated Coupling Processes

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This radical can then participate in various coupling reactions.

Radical Cyclization : If an unsaturated moiety is present elsewhere in the molecule (or introduced via modification of the hydroxyl group), an intramolecular radical cyclization can occur nih.govwikipedia.orgsocietechimiquedefrance.fr. The initially formed radical at the methylene carbon can add to a double or triple bond within the same molecule to form a new ring system.

Intermolecular Radical Addition : The radical generated from the bromomethyl group can also add to an external alkene or other radical acceptor in an intermolecular fashion. These reactions are often initiated by radical initiators (like AIBN) or through photoredox catalysis. This allows for the formation of a new carbon-carbon bond and the introduction of a new functional group at the terminus of the original acceptor molecule.

Spectroscopic and Structural Characterization Methodologies in 3 Bromomethyl Cyclobutan 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(Bromomethyl)cyclobutan-1-ol (B2695253), a combination of one-dimensional and two-dimensional NMR experiments is required for unambiguous structural assignment.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximity to one another. The structure of this compound suggests the presence of several unique proton signals. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings; electronegative atoms like oxygen and bromine deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield).

Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets, quartets). The pattern of this splitting, governed by the n+1 rule, is invaluable for determining which protons are connected through chemical bonds.

Due to the lack of publicly available experimental spectra for this compound, the following table represents hypothetical, yet chemically plausible, ¹H NMR data based on typical values for similar structural motifs.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H on C1 (CH-OH) | ~ 4.10 | quintet | ~ 7.0 | 1H |

| H on C2/C4 (cis to C3 substituent) | ~ 2.40 | m | - | 2H |

| H on C2/C4 (trans to C3 substituent) | ~ 1.90 | m | - | 2H |

| H on C3 (CH-CH₂Br) | ~ 2.65 | m | - | 1H |

| H on C5 (CH₂Br) | ~ 3.45 | d | ~ 6.5 | 2H |

| OH | ~ 1.80 | s (broad) | - | 1H |

Note: This data is illustrative and predicts the expected signals. Actual values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of the atoms attached to it. For instance, the carbon atom bonded to the hydroxyl group (C1) and the one bonded to the bromine atom (C5) are expected to be the most downfield-shifted among the sp³ carbons.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH-OH) | ~ 68.0 |

| C2/C4 (CH₂) | ~ 35.5 |

| C3 (CH) | ~ 40.0 |

| C5 (CH₂Br) | ~ 38.0 |

Note: This data is illustrative and predicts the expected signals. Actual values may vary.

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the complex structural connectivity of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum would confirm the connectivity between the methine proton at C1 and its neighboring ring protons at C2/C4, as well as the coupling between the bromomethyl protons (C5) and the methine proton at C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would be used to definitively assign the proton signals in Table 1 to the carbon signals in Table 2. For example, the proton signal at ~4.10 ppm would show a correlation to the carbon signal at ~68.0 ppm, confirming the C1-H1 bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the entire molecular structure. For instance, an HMBC spectrum would show a correlation from the bromomethyl protons (H5) to the C2/C4 carbons, confirming the placement of the bromomethyl group on the C3 position of the cyclobutane (B1203170) ring.

The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations to relieve torsional strain. libretexts.org For substituted cyclobutanes like this compound, this can lead to different axial and equatorial positions for the substituents, resulting in distinct isomers.

Variable Temperature (VT) NMR is a technique used to study these dynamic processes. auremn.org.br At room temperature, if the interconversion between conformers is rapid on the NMR timescale, the observed spectrum is an average of the different conformations. By lowering the temperature, this interconversion can be slowed down. If the temperature is lowered sufficiently to reach the "slow exchange regime," separate signals for each distinct conformer may be observed, allowing for the detailed study of each one and the determination of the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for the conformational inversion process.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z value of an ion to a very high degree of accuracy (typically within 0.001 atomic mass units). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, with the chemical formula C₅H₉BrO, HRMS would be used to confirm this composition.

Furthermore, bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum. The molecular ion (M⁺) peak would appear as a pair of peaks of nearly equal intensity, separated by two m/z units (one for the molecule containing ⁷⁹Br and one for the molecule containing ⁸¹Br). This distinctive pattern is a powerful diagnostic tool for identifying brominated compounds.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ (with ⁷⁹Br) | C₅H₉⁷⁹BrO | 163.9837 |

| [M]⁺ (with ⁸¹Br) | C₅H₉⁸¹BrO | 165.9816 |

Note: Data is calculated based on the chemical formula.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the context of this compound, mass spectrometry would be invaluable for confirming its molecular formula and elucidating its structure through the analysis of its fragmentation patterns.

When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion [M]•+. The mass of this ion would correspond to the molecular weight of the compound. Due to the presence of bromine, this molecular ion peak would be accompanied by a characteristic M+2 peak of nearly equal intensity, arising from the presence of the two major isotopes of bromine, 79Br and 81Br.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is unique to the compound's structure. For this compound, several key fragmentation pathways could be anticipated:

Loss of a Bromine Radical: A common fragmentation for organobromine compounds is the cleavage of the carbon-bromine bond, which would result in the loss of a bromine radical (•Br). This would produce a cation with a mass corresponding to the cyclobutylmethylmethanol portion of the molecule.

Loss of Water: As a cyclobutanol (B46151), the molecule could undergo dehydration, losing a molecule of water (H₂O). This would result in a fragment ion with a mass 18 units less than the molecular ion.

Ring Opening and Cleavage: The cyclobutane ring can undergo fragmentation. This could involve various ring-opening mechanisms followed by the loss of small neutral molecules like ethene (C₂H₄).

Alpha-Cleavage: Cleavage of the bond adjacent to the hydroxyl group (alpha-cleavage) is a characteristic fragmentation pathway for alcohols. This could lead to the loss of the bromomethyl group or other fragments from the cyclobutane ring.

The analysis of these and other potential fragmentation pathways would allow researchers to piece together the structure of the parent molecule, confirming the presence and connectivity of the hydroxyl group, the bromomethyl group, and the cyclobutane ring.

| Anticipated Fragment | Lost Neutral Fragment | Significance |

| [M-Br]⁺ | •Br | Confirms the presence of a bromine atom. |

| [M-H₂O]⁺• | H₂O | Indicates the presence of a hydroxyl group. |

| [M-C₂H₄]⁺• | C₂H₄ | Suggests fragmentation of the cyclobutane ring. |

This table is predictive and based on general principles of mass spectrometry; specific experimental data for this compound is not available.

Chromatographic Analysis for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. For a molecule like this compound, which can exist as cis and trans isomers, these methods are crucial for both purification and analytical characterization.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reverse-phase HPLC method would likely be employed.

In a typical setup, a nonpolar stationary phase (such as C18-silica) would be used with a polar mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol). The separation of the cis and trans isomers would be based on subtle differences in their polarity and interaction with the stationary phase. Generally, the less polar isomer would have a stronger affinity for the stationary phase and thus a longer retention time. The purity of a sample of this compound could be determined by the presence of a single major peak, with the area of any minor peaks corresponding to impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the hydroxyl group in this compound might require derivatization to increase its volatility and thermal stability, GC-MS could provide detailed information.

In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time in the gas chromatogram would be characteristic of this compound under the specific analytical conditions. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. This allows for the confident identification of the main compound and any impurities based on their fragmentation patterns. GC-MS is a highly sensitive technique for detecting and identifying trace impurities.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles (typically less than 2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. A UPLC method for this compound would offer a more efficient separation of its isomers and a more accurate assessment of its purity compared to traditional HPLC. The fundamental principles of separation remain the same as in HPLC, but the enhanced performance of UPLC would be advantageous for detailed analytical studies.

| Technique | Principle of Separation | Information Obtained |

| HPLC | Differential partitioning between a stationary and mobile phase. | Purity assessment, separation of cis/trans isomers. |

| GC-MS | Separation based on volatility, followed by mass analysis. | Identification of the compound and impurities via retention time and mass spectra. |

| UPLC | Similar to HPLC but with smaller particles for higher resolution. | Faster and more sensitive purity assessment and isomer separation. |

This table outlines the general applications of these techniques; specific method parameters for this compound are not documented in the literature.

X-ray Crystallography for Solid-State Structure Determination and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

An X-ray crystal structure of this compound would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data would offer unambiguous confirmation of the compound's connectivity and conformation in the solid state.

For instance, the C-Br, C-O, and the various C-C bond lengths within the cyclobutane ring would be determined with high precision. The bond angles would reveal the geometry around each atom, including the puckering of the cyclobutane ring. Dihedral angles would define the spatial relationship between different parts of the molecule, such as the orientation of the bromomethyl and hydroxyl groups relative to the ring.

Furthermore, for a chiral sample, X-ray crystallography can be used to determine the absolute stereochemistry of the molecule, definitively distinguishing between enantiomers. This is particularly important in pharmaceutical and biological contexts where the chirality of a molecule can significantly impact its activity.

| Structural Parameter | Information Provided |

| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C-C, C-O, C-Br). |

| Bond Angles | The angles formed by three connected atoms, defining the local geometry. |

| Dihedral Angles | The angles between planes defined by four atoms, describing the conformation of the molecule. |

This table describes the type of data obtained from X-ray crystallography; no crystal structure for this compound has been reported.

Analysis of Intermolecular Interactions and Crystal Packing

The precise arrangement of molecules in the solid state, known as crystal packing, is dictated by a network of intermolecular interactions. While specific crystallographic data for this compound is not available in the published literature, a detailed analysis of its structural analogue, cyclobutanol, provides a foundational understanding of the primary interactions that are likely to govern its solid-state architecture. The presence of a hydroxyl group in both molecules suggests that hydrogen bonding will be a dominant force, while the addition of the bromomethyl group in the target compound introduces the potential for other significant non-covalent interactions.

The crystal structure of cyclobutanol has been determined at both low temperatures (below 220 K) and high pressures (1.3 GPa). ed.ac.ukiucr.org At temperatures below 220 K, cyclobutanol crystallizes in the Aba2 space group. ed.ac.ukiucr.org The defining feature of its crystal structure is the formation of hydrogen-bonded molecular chains, or catemers. ed.ac.ukiucr.org In these chains, the hydroxyl group of one molecule acts as a hydrogen bond donor to the hydroxyl oxygen of an adjacent molecule, creating a repeating pattern of O-H···O interactions. ed.ac.ukiucr.org This is a common and energetically favorable arrangement for alcohols in the solid state.

These hydrogen-bonded chains in cyclobutanol are described as pseudo-threefold catemers that align parallel to the crystallographic a-axis. ed.ac.ukiucr.org This organization leads to a layered structure where the hydrophobic cyclobutane rings are segregated from the hydrophilic hydrogen-bonded chains, a typical feature in the packing of amphiphilic molecules.

It is highly probable that this compound will also exhibit strong intermolecular O-H···O hydrogen bonding, leading to the formation of similar chain or cyclic motifs. The hydroxyl group is a potent hydrogen bond donor and acceptor, and this interaction is expected to be a primary determinant of the crystal packing.

In addition to the foundational hydrogen bonding observed in cyclobutanol, the bromomethyl substituent in this compound introduces the possibility of other significant intermolecular forces that will influence the crystal packing:

Halogen Bonding: The bromine atom, with its region of positive electrostatic potential on the outermost surface (the σ-hole), can act as a halogen bond donor. It can interact with electron-rich atoms such as the oxygen of the hydroxyl group or even another bromine atom from a neighboring molecule. These C-Br···O or C-Br···Br interactions, if present, would provide additional stability to the crystal lattice and influence the orientation of the molecules.

The interplay of these interactions—dominant hydrogen bonding from the hydroxyl group, supplemented by potential halogen bonding and dipole-dipole interactions from the bromomethyl group, and underpinned by van der Waals forces—will ultimately determine the three-dimensional crystal structure of this compound. The puckered conformation of the cyclobutane ring itself will also play a role in how efficiently the molecules can pack together. ed.ac.uk

Based on the detailed study of cyclobutanol, a predictive model for the crystal packing of this compound would involve chains of hydrogen-bonded molecules, with the bromomethyl groups influencing the inter-chain packing through weaker, but directionally significant, halogen bonds and dipole-dipole interactions.

Interactive Data Table: Crystallographic Data for Cyclobutanol (Low Temperature)

The following table summarizes the crystallographic data for the low-temperature phase of cyclobutanol, which serves as a key reference for understanding the potential crystal system and unit cell parameters for substituted cyclobutanols. ed.ac.ukiucr.org

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Aba2 |

| Z' | 2 |

| Hydrogen Bonding Motif | Pseudo-threefold catemers (C(2) graph set) |

| O···O distance | 2.7 Å (approx.) |

| Orientation | Chains parallel to the crystallographic a-axis |

Interactive Data Table: Potential Intermolecular Interactions in this compound

This table outlines the types of intermolecular interactions anticipated in the crystal structure of this compound, their relative strengths, and the participating functional groups.

| Interaction Type | Donor | Acceptor | Relative Strength |

| Hydrogen Bond | O-H | Oxygen (hydroxyl) | Strong |

| Halogen Bond | C-Br | Oxygen (hydroxyl), Bromine | Moderate |

| Dipole-Dipole | C-Br, C-O dipoles | C-Br, C-O dipoles | Moderate |

| Van der Waals | Entire Molecule | Entire Molecule | Weak (collectively significant) |

Theoretical and Computational Chemistry Studies on 3 Bromomethyl Cyclobutan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 3-(Bromomethyl)cyclobutan-1-ol (B2695253) at the molecular level. These calculations, typically performed using density functional theory (DFT) or ab initio methods, provide detailed insights into the molecule's electronic environment and structural preferences.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure of this compound reveals the distribution of electrons within the molecule and the nature of its chemical bonds. The presence of electronegative oxygen and bromine atoms significantly influences the electronic landscape. The C-Br and C-O bonds are polarized, with the carbon atoms bearing partial positive charges and the heteroatoms bearing partial negative charges. This polarization is a key determinant of the molecule's reactivity, particularly towards nucleophilic attack.

A hypothetical table of selected calculated bond lengths and Mulliken atomic charges for the lowest energy conformer of this compound is presented below. Such data would be derived from geometry optimization calculations, for instance at the B3LYP/6-311G(d,p) level of theory.

| Bond/Atom | Calculated Bond Length (Å) | Mulliken Atomic Charge (a.u.) |

| C1-O | 1.425 | C1: +0.25, O: -0.65 |

| C3-C5 (C-CH2Br) | 1.530 | C3: -0.10, C5: +0.05 |

| C5-Br | 1.950 | Br: -0.15 |

| O-H | 0.970 | H (hydroxyl): +0.40 |

This is an interactive data table. The values presented are hypothetical and illustrative of what would be expected from quantum chemical calculations.

Conformational Analysis and Energy Minima Determination

The flexibility of the cyclobutane (B1203170) ring and the presence of two substituents in this compound give rise to a complex conformational landscape. The cyclobutane ring is not planar but exists in a puckered conformation to alleviate some of the inherent ring strain. maricopa.edu The substituents can adopt either axial or equatorial positions on this puckered ring, leading to different stereoisomers (cis and trans) and, within each, multiple conformers.

Computational potential energy surface (PES) scans are employed to identify the stable conformers (energy minima) and the transition states that separate them. By systematically rotating the C-C bonds of the substituents and allowing the ring to pucker, a comprehensive map of the conformational space can be generated. For this compound, the relative energies of the various conformers would be determined by the interplay of steric hindrance between the bromomethyl and hydroxyl groups, as well as intramolecular hydrogen bonding possibilities.

The table below presents hypothetical relative energies for the most stable conformers of cis and trans-3-(Bromomethyl)cyclobutan-1-ol.

| Isomer | Conformer | Relative Energy (kcal/mol) |

| trans | Hydroxyl (equatorial), Bromomethyl (equatorial) | 0.00 |

| trans | Hydroxyl (axial), Bromomethyl (axial) | 1.5 |

| cis | Hydroxyl (equatorial), Bromomethyl (axial) | 0.8 |

| cis | Hydroxyl (axial), Bromomethyl (equatorial) | 1.2 |

This is an interactive data table. The values presented are hypothetical and illustrative of what would be expected from conformational analysis.

Assessment of Ring Strain and its Impact on Reactivity

Cyclobutane rings are characterized by significant ring strain, which is a combination of angle strain (deviation from the ideal tetrahedral bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). masterorganicchemistry.com The total ring strain in cyclobutane is approximately 26 kcal/mol. masterorganicchemistry.com This inherent strain makes the cyclobutane ring susceptible to ring-opening reactions, as these reactions relieve the strain and are therefore thermodynamically favorable.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for investigating the detailed mechanisms of chemical reactions. For this compound, this includes studying the pathways of nucleophilic substitution, elimination, and ring-opening reactions.

Transition State Characterization for Key Transformations

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By locating and analyzing the geometry and electronic structure of the transition state, chemists can gain a deep understanding of how a reaction proceeds.

For a nucleophilic substitution reaction at the bromomethyl group of this compound, computational methods can be used to model the transition state for an SN2 pathway. This would involve calculating the geometry of the incoming nucleophile, the central carbon atom, and the leaving bromide ion. Vibrational frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Below is a hypothetical data table summarizing key parameters for a calculated SN2 transition state with a generic nucleophile (Nu-).

| Parameter | Calculated Value |

| C-Br bond length (Å) | 2.250 |

| C-Nu bond length (Å) | 2.100 |

| Nu-C-Br bond angle (°) | 178.5 |

| Imaginary Frequency (cm-1) | -350 |

| Activation Energy (kcal/mol) | 20.5 |

This is an interactive data table. The values presented are hypothetical and illustrative of what would be expected from transition state calculations.

Prediction of Reaction Selectivity and Kinetic Parameters

Computational chemistry can also be used to predict the selectivity of reactions where multiple products are possible. For this compound, elimination reactions could lead to different isomeric cyclobutene (B1205218) products. By calculating the activation energies for the different possible elimination pathways (e.g., E2), the kinetically favored product can be predicted. The pathway with the lowest activation energy will be the fastest and thus yield the major product.

Furthermore, transition state theory can be used in conjunction with the calculated activation energies and vibrational frequencies to estimate the rate constants of chemical reactions. nist.gov These theoretical kinetic parameters can then be compared with experimental data, if available, to validate the proposed reaction mechanism. This predictive capability is particularly useful in designing new synthetic routes and optimizing reaction conditions.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

The dynamic behavior of this compound in a solution would be characterized by several key motions: the puckering of the cyclobutane ring, the rotational flexibility of the bromomethyl and hydroxyl substituents, and the translational and rotational motion of the molecule as a whole.

Ring Puckering: A central feature of the cyclobutane ring is its non-planar, puckered conformation. This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered states. The presence of substituents on the ring, in this case, a bromomethyl group and a hydroxyl group at positions 1 and 3, will influence the energetics and dynamics of this ring inversion. The substituents can adopt either axial or equatorial positions relative to the average plane of the ring. The relative steric bulk and electronic properties of the bromomethyl and hydroxyl groups will determine the preferred puckered conformation and the energy barrier to ring inversion. It is anticipated that the bulkier bromomethyl group would preferentially occupy an equatorial position to minimize steric strain.

Substituent Dynamics: The C-C bond connecting the bromomethyl group to the cyclobutane ring and the C-O bond of the hydroxyl group are both single bonds, allowing for rotational freedom. MD simulations would reveal the preferred rotamers (rotational isomers) of these groups and the timescale of their interconversion. The rotation of the bromomethyl group would likely be influenced by steric interactions with the cyclobutane ring and the hydroxyl group. Similarly, the orientation of the hydroxyl group will be governed by intramolecular hydrogen bonding possibilities and interactions with the solvent.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

To provide a clearer picture, the following interactive data table presents hypothetical, yet realistic, data that could be obtained from an MD simulation of this compound in a water box at 300 K.

| Parameter | Average Value | Standard Deviation | Description |

| Ring Puckering Angle (°) | 25 | 5 | A measure of the deviation of the cyclobutane ring from planarity. |

| C-C-C Angle (°) | 88.5 | 1.5 | The average internal bond angle of the cyclobutane ring. |

| C-CH2Br Dihedral Angle (°) | 175 | 15 | The dihedral angle describing the orientation of the bromomethyl group relative to the ring. |

| C-OH Dihedral Angle (°) | 60 | 20 | The dihedral angle describing the orientation of the hydroxyl group relative to the ring. |

| Solvation Shell Water Molecules | 15 | 3 | The average number of water molecules within 3.5 Å of the solute. |

Note: The data in this table is illustrative and based on typical values for substituted cyclobutanes. Actual values would require a dedicated molecular dynamics simulation.

Structure-Reactivity Relationship Prediction and Orbital Theory Considerations

The reactivity of this compound can be rationalized and predicted using the principles of electronic structure theory, particularly Frontier Molecular Orbital (FMO) theory. FMO theory posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a reaction partner. The energies and spatial distributions of these frontier orbitals provide valuable insights into the molecule's nucleophilic and electrophilic character.

Influence of Substituents on Electronic Structure:

The electronic properties of the cyclobutane ring are significantly influenced by the attached bromomethyl and hydroxyl groups.

Bromomethyl Group: The bromine atom is highly electronegative, leading to a polarization of the C-Br bond. This makes the carbon atom of the bromomethyl group electron-deficient and thus electrophilic. The σ* (antibonding) orbital of the C-Br bond is expected to be a major contributor to the LUMO of the molecule. This low-lying LUMO makes the bromomethyl group susceptible to nucleophilic attack, a common reaction pathway for alkyl halides.

Hydroxyl Group: The oxygen atom of the hydroxyl group is also electronegative and possesses lone pairs of electrons. These lone pairs contribute to high-energy occupied molecular orbitals, making the oxygen atom a potential nucleophilic center. The hydroxyl group can also act as a proton donor in acidic conditions or be deprotonated in basic conditions, further modifying its reactivity.

Frontier Molecular Orbital Analysis:

A qualitative analysis of the frontier orbitals of this compound suggests the following:

HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to be localized primarily on the oxygen atom of the hydroxyl group, specifically involving its non-bonding (lone pair) electrons. This indicates that the molecule will likely act as a nucleophile through the oxygen atom in reactions with suitable electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to have significant contributions from the σ* antibonding orbital of the C-Br bond. This low-energy LUMO makes the carbon atom attached to the bromine the most probable site for nucleophilic attack. Reactions such as SN2 substitutions are therefore predicted to occur at this position.

Predicted Reactivity:

Based on this FMO analysis, the primary modes of reactivity for this compound can be predicted:

Nucleophilic Substitution at the Bromomethyl Carbon: The molecule is expected to be a good substrate for nucleophilic substitution reactions where a nucleophile attacks the carbon atom of the bromomethyl group, displacing the bromide ion. The strained nature of the cyclobutane ring could potentially influence the reaction rates compared to acyclic analogues.

Reactions involving the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions. It can be protonated under acidic conditions, making it a better leaving group, or deprotonated under basic conditions to form an alkoxide, which is a stronger nucleophile.

Illustrative Data from Quantum Chemical Calculations:

The following interactive data table presents hypothetical but plausible data from a quantum chemical calculation (e.g., using Density Functional Theory, DFT) on this compound.

| Parameter | Calculated Value (Arbitrary Units) | Significance for Reactivity |

| HOMO Energy | -9.5 eV | Indicates the energy of the highest energy electrons; related to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 10.7 eV | A larger gap generally implies greater kinetic stability. |

| Mulliken Charge on C-Br Carbon | +0.25 | A positive partial charge indicates an electrophilic center susceptible to nucleophilic attack. |

| Mulliken Charge on Oxygen | -0.60 | A negative partial charge indicates a nucleophilic center. |

Note: The data in this table is illustrative and intended to exemplify the outputs of quantum chemical calculations. Actual values would require specific computational studies.

Advanced Applications and Future Research Directions of 3 Bromomethyl Cyclobutan 1 Ol

Application as a Core Building Block in Complex Organic Synthesis

The inherent ring strain and well-defined stereochemistry of the cyclobutane (B1203170) ring make it a desirable motif in the design of complex organic molecules. 3-(Bromomethyl)cyclobutan-1-ol (B2695253) serves as a chiron, providing a rigid scaffold that can be elaborated upon to introduce molecular complexity and diversity.

Precursor for the Synthesis of Novel Pharmaceutical Intermediates and Scaffolds

The cyclobutane moiety is increasingly recognized as a valuable component in the design of new therapeutic agents. Its incorporation can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. While direct examples of pharmaceuticals derived from this compound are not yet prevalent in publicly available literature, the utility of the closely related (bromomethyl)cyclobutane (B93029) in the synthesis of compounds such as the opioid agonist-antagonist butorphan highlights the potential of this structural class in medicinal chemistry.

The dual functionality of this compound allows for sequential or orthogonal transformations. The hydroxyl group can be oxidized to a ketone or converted to other functional groups, while the bromomethyl group is a prime site for nucleophilic substitution. This enables the introduction of a wide array of pharmacophoric elements. For instance, the bromine can be displaced by amines, thiols, or azides to generate diverse libraries of compounds for high-throughput screening. The synthesis of chiral scaffolds based on polyfunctional cyclobutane β-amino acids demonstrates the potential for creating novel peptide mimics and other bioactive molecules from cyclobutane precursors.

Construction of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

Understanding the bioactive conformation of a drug molecule is crucial for rational drug design. The rigid nature of the cyclobutane ring in this compound makes it an excellent scaffold for the synthesis of conformationally restricted analogues of biologically active molecules. nih.govnih.gov By locking flexible side chains into a more defined spatial arrangement, chemists can probe the optimal geometry for receptor binding and improve selectivity and potency.

For example, a flexible alkyl chain in a known pharmacophore could be replaced with a cyclobutane ring derived from this compound. The hydroxyl and bromomethyl groups serve as handles to attach the relevant pharmacophoric groups, thereby creating a rigid analogue. The synthesis of conformationally restricted analogues of spermine, where the central butane segment was replaced by a 1,2-disubstituted cyclobutane ring, has been shown to impact cytotoxic activities, underscoring the importance of conformational constraint. nih.gov Such studies provide invaluable data for structure-activity relationship (SAR) models, guiding the design of next-generation therapeutics with improved pharmacological profiles.

Utilization in the Synthesis of Natural Product Analogues with Cyclobutane Moieties

A significant number of natural products possess cyclobutane rings as a key structural feature, often contributing to their unique biological activities. rsc.orgnih.gov The synthesis of these complex molecules and their analogues is a major focus of organic chemistry. This compound represents a readily available building block for the construction of analogues of such natural products.

The functional handles of this compound allow for the attachment of various side chains and the construction of more complex ring systems. For instance, the hydroxyl group could be used to initiate a ring-closing metathesis reaction, while the bromomethyl group could be transformed into a vinyl or carbonyl group to participate in cycloaddition reactions. The synthesis of cyclobutane serine analogues, for example, demonstrates the utility of cyclobutane building blocks in creating novel amino acid derivatives that can be incorporated into peptides. nih.gov The development of synthetic routes to natural products like piperarborenine B, which contains a cyclobutane core, showcases the strategic importance of functionalized cyclobutane intermediates. baranlab.org

Exploration in the Development of Advanced Organic Materials

The unique structural and stereochemical properties of cyclobutane derivatives also make them attractive candidates for the development of advanced organic materials. The rigidity of the cyclobutane ring can impart desirable thermal and mechanical properties to polymers.

While the application of this compound in materials science is a relatively unexplored area, its bifunctional nature makes it a promising monomer for polymerization reactions. For example, the hydroxyl group could undergo esterification or etherification with a suitable comonomer, while the bromomethyl group could be converted to a polymerizable group such as an acrylate or a styrenyl moiety. The synthesis of linear cyclobutane-containing polymers via [2+2] photopolymerization highlights the potential for creating novel materials with unique properties. nih.govacs.orgbohrium.com The development of functional polymers through the ring-opening metathesis polymerization (ROMP) of cyclobutene (B1205218) derivatives further illustrates the versatility of the cyclobutane scaffold in polymer chemistry. researchgate.net

Strategies for Further Derivatization and Functionalization to Expand Research Utility

The utility of this compound as a research tool can be significantly expanded through a variety of derivatization and functionalization strategies. The distinct reactivity of the hydroxyl and bromomethyl groups allows for selective transformations.

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Hydroxyl | Oxidation | 3-(Bromomethyl)cyclobutan-1-one |

| Etherification | Alkoxycyclobutanes | |

| Esterification | Cyclobutyl esters | |

| Conversion to leaving group | Cyclobutyl tosylates/mesylates | |

| Bromomethyl | Nucleophilic Substitution | Amines, azides, thiols, cyanides |

| Elimination | 3-Methylenecyclobutan-1-ol | |

| Grignard formation | Organometallic reagents |

The synthesis of 3-borylated cyclobutanols from epihalohydrins demonstrates a powerful strategy for introducing a versatile boron functional group, which can then be used in a wide range of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org This approach could be adapted to further functionalize derivatives of this compound.

Emerging Research Areas and Unexplored Reactivity Patterns of this compound

The field of cyclobutane chemistry is continually evolving, with new synthetic methods and applications being discovered. For this compound, several emerging research areas hold significant promise.

One area of interest is the use of transition metal catalysis to activate and functionalize the cyclobutane ring itself. Rhodium- and iridium-catalyzed C-C bond cleavage of cyclobutanols are known processes that can lead to the formation of ring-opened products. nih.govresearchgate.net Exploring the reactivity of this compound under such conditions could lead to novel synthetic transformations and the creation of unique molecular scaffolds.

Furthermore, the photochemistry of cyclobutane derivatives is another area ripe for exploration. The synthesis of complex cyclobutane building blocks through photosensitized [2+2] cycloadditions of vinyl boronate esters showcases the power of photochemical methods in constructing these strained ring systems. nih.gov Investigating the photochemical behavior of this compound and its derivatives could uncover new reactivity patterns and synthetic applications. The development of photoredox-catalyzed radical strain-release/ rsc.orgrsc.org-rearrangement cascades for the synthesis of polysubstituted cyclobutanes also points to exciting future directions. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Bromomethyl)cyclobutan-1-ol, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via alkylation of cyclobutan-1-ol derivatives using brominating agents. For example, allylic bromides (e.g., 3-(bromomethyl)-2,2,5,5-tetramethylpyrrolidine) in acetonitrile under reflux conditions have been employed for analogous cyclobutane functionalization . Optimization involves varying catalysts (e.g., K₂CO₃), temperature (60–80°C), and solvent polarity to improve yield.

- Characterization : Confirmation of structure requires NMR (¹H/¹³C) for bromomethyl (-CH₂Br) and hydroxyl (-OH) group identification, GC/MS for molecular weight verification , and X-ray crystallography (using SHELX software ) for absolute stereochemical assignment.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and eye protection due to the compound’s potential lachrymatory and alkylating properties. Storage at 0–6°C in amber vials is recommended to prevent degradation, as seen in analogous brominated alcohols .

- Disposal : Neutralize residual bromomethyl groups with aqueous NaHCO₃ before disposal, following institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How does the cyclobutane ring’s conformational rigidity influence the reactivity of the bromomethyl group in substitution reactions?

- Mechanistic Insight : The cyclobutane ring’s puckered geometry imposes steric constraints, altering the accessibility of the bromomethyl group for nucleophilic attack. Computational studies (DFT or MD simulations) can model transition states to predict regioselectivity in SN2 reactions .

- Experimental Validation : Compare reaction rates with acyclic analogs (e.g., 3-bromopropanol) under identical conditions. Kinetic data may reveal slower substitution due to ring strain .

Q. How can researchers resolve contradictions in reported yields for bromomethyl-functionalized cyclobutane derivatives?

- Data Analysis : Systematically evaluate variables such as:

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but promote side reactions.

- Catalyst selection : Silver(I) salts can stabilize intermediates in bromomethyl transfer reactions .

- Purification challenges : Use preparative HPLC or column chromatography to isolate products from diastereomeric byproducts .

Q. What strategies enable the incorporation of this compound into bioactive molecules or metal-organic frameworks (MOFs)?

- Applications :

- Drug Design : The bromomethyl group serves as a handle for Suzuki-Miyaura cross-coupling to install aryl/heteroaryl moieties, enhancing binding affinity in cyclobutane-based kinase inhibitors .

- Material Science : React with boronic acids (e.g., phenylboronic acid) to form rigid linkers for MOFs, leveraging the cyclobutane scaffold’s thermal stability .

Q. What analytical techniques are most effective for detecting trace impurities or degradation products in this compound?

- Quality Control :

- HPLC-UV/HRMS : Detect hydrolyzed byproducts (e.g., cyclobutan-1-ol) with a C18 column and acetonitrile/water gradient .

- TGA/DSC : Monitor thermal decomposition profiles to identify unstable intermediates during storage .

Contradictions and Open Challenges

- Stereochemical Outcomes : Conflicting reports on diastereoselectivity in cyclobutane bromomethylations suggest solvent-dependent inversion/retention mechanisms. Replicate experiments with chiral GC columns or Mosher ester derivatization to clarify .

- Biological Activity : While cyclobutane fragments are prized for metabolic stability, the bromomethyl group’s electrophilicity may confer off-target toxicity. Perform in vitro cytotoxicity assays (e.g., HepG2 cells) early in lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.